Tributyl(methyl)ammonium Dicyanamide

Catalog No.
S883859
CAS No.
1262230-03-4
M.F
C15H30N4
M. Wt
266.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(methyl)ammonium Dicyanamide

CAS Number

1262230-03-4

Product Name

Tributyl(methyl)ammonium Dicyanamide

IUPAC Name

cyanoiminomethylideneazanide;tributyl(methyl)azanium

Molecular Formula

C15H30N4

Molecular Weight

266.43 g/mol

InChI

InChI=1S/C13H30N.C2N3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1-5-2-4/h5-13H2,1-4H3;/q+1;-1

InChI Key

FMYCKRQZPVZFLW-UHFFFAOYSA-N

SMILES

CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N

The exact mass of the compound Tributyl(methyl)ammonium Dicyanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributyl(methyl)ammonium dicyanamide (CAS 1262230-03-4), often abbreviated as [N1444][DCA] or[N4441][DCA], is a specialized room-temperature ionic liquid (RTIL) characterized by its highly asymmetric aliphatic quaternary ammonium cation and a highly polarizable, low-viscosity dicyanamide anion. Unlike symmetric or highly viscous ammonium salts, the specific tributyl-methyl substitution pattern disrupts crystal lattice packing, resulting in a liquid state at room temperature (melting point ~12 °C) with a low density of 0.95 g/mL. In industrial and advanced research procurement, this compound is primarily selected for its unique combination of moderate hydrophobicity, wide electrochemical stability, and specific surface-adsorption properties. It serves as a high-performance ashless lubricant additive, a surface-modifying agent for heterogeneous selective hydrogenation catalysts (SCILL systems), and a hydroneutral electrolyte for advanced flexible sensors [1].

Substituting[N1444][DCA] with more common imidazolium-based dicyanamides (e.g.,[BMIM][DCA]) or alternative ammonium salts (e.g., [N1444][NTf2]) frequently leads to process failures in catalytic and electrochemical applications. Imidazolium cations are susceptible to cathodic reduction and side reactions at active metal surfaces, which degrades their performance in electrodeposition and selective hydrogenation environments. Conversely, swapping the dicyanamide anion for a bulkier, more fluorinated anion like [NTf2]- drastically alters the compound's surface coordination chemistry and increases its cost, while failing to provide the specific nitrogen-metal coordination required to selectively poison unselective sites on palladium catalysts. Therefore, the exact pairing of the sterically bulky, electrochemically robust[N1444]+ cation with the strongly coordinating [DCA]- anion is non-interchangeable for applications demanding precise interfacial control and high cathodic stability [1].

Catalyst Surface Modification in Selective Hydrogenation

In the formulation of Solid Catalysts with Ionic Liquid Layers (SCILL) for the selective hydrogenation of acetylene in ethylene streams, the choice of ionic liquid coating is critical. Coating a Pd/Ag catalyst with 0.5 wt% [N1444][DCA] selectively modifies the active sites through the interaction of the dicyanamide nitrogen with the palladium surface, while the bulky ammonium cation regulates reactant diffusion. This specific coating increases ethylene selectivity significantly compared to uncoated baseline catalysts, while simultaneously suppressing the formation of oligomeric 'green oil' byproducts that cause catalyst deactivation [1].

Evidence DimensionEthylene selectivity and byproduct suppression
Target Compound Data0.5 wt% [N1444][DCA] coating yields >90% ethylene selectivity with minimal green oil formation
Comparator Or BaselineUncoated Pd/Ag catalyst (Baseline: ~70-75% selectivity, high oligomerization)
Quantified DifferenceApprox. 15-20% absolute increase in target selectivity and extended catalyst lifetime
ConditionsSelective hydrogenation of acetylene in mixed olefin feed streams at 100 °C

Crucial for polymer-grade ethylene producers who must eliminate trace acetylene without sacrificing ethylene yield or experiencing rapid catalyst fouling.

Electrochemical Stability Window vs. Imidazolium Analogs

For non-aqueous electrodeposition and energy storage, the electrolyte must resist decomposition at extreme potentials. [N1444][DCA] leverages the aliphatic nature of the tributylmethylammonium cation to resist reduction far better than aromatic cations. While common imidazolium dicyanamides like[BMIM][DCA] begin to reduce at approximately -1.5 V to -2.0 V (vs. Ag/Ag+), [N1444][DCA] extends the cathodic limit to beyond -2.5 V, providing a significantly wider overall electrochemical window. This prevents premature electrolyte degradation during the electrodeposition of reactive metals[1].

Evidence DimensionCathodic stability limit (V vs. Ag/Ag+)
Target Compound DataCathodic limit extended to approx. -2.5 V to -3.0 V
Comparator Or Baseline[BMIM][DCA] (Cathodic limit approx. -1.5 V to -2.0 V)
Quantified Difference>0.5 V wider cathodic stability window
ConditionsCyclic voltammetry in neat ionic liquid at room temperature

Allows buyers to utilize dicyanamide's low viscosity in electrochemical systems operating at higher voltages without triggering solvent breakdown.

Tribological Performance as an Ashless Lubricant Additive

When used as a lubricant additive, [N1444][DCA] provides excellent friction reduction and anti-wear properties without the environmental drawbacks of traditional zinc-based additives. In comparative tribological testing, base oils formulated with low concentrations of[N1444][DCA] achieved friction coefficient reductions comparable to those formulated with ZDDP (Zinc dialkyldithiophosphate). However, unlike ZDDP, [N1444][DCA] is completely ashless and free of heavy metals, preventing particulate buildup and meeting stricter environmental compliance standards [1].

Evidence DimensionFriction coefficient reduction and ash content
Target Compound Data~30-40% friction reduction with 0% metallic ash content
Comparator Or BaselineZDDP additive (Comparable friction reduction, but leaves zinc/phosphorus ash)
Quantified DifferenceEquivalent tribological performance with complete elimination of heavy metal ash
ConditionsSteel-steel tribological contact testing using base oil with additive

Enables the procurement of high-performance additives for next-generation, environmentally compliant industrial lubricants.

Hydroneutral Matrix Compatibility in Self-Healing Ionogels

In the development of self-healing, starch-based ionogels (SCUTEs) for underwater soft electronics, the incorporation of [N1444][DCA] is uniquely effective. The hydrophobic nature of the [N1444] cation combined with the specific polarity of the dicyanamide anion creates hydroneutral dipole-dipole interactions with cyanoethyl-substituted starch. Unlike highly hydrophilic ionic liquids (e.g., [EMIM][Ac]) that leach out or lose structural integrity in aqueous environments,[N1444][DCA] maintains high ionic conductivity and allows the gel to retain its mechanical self-healing properties even when fully submerged in water [1].

Evidence DimensionUnderwater self-healing efficiency and conductivity stability
Target Compound DataRetains structural integrity, high conductivity, and mechanical self-healing underwater
Comparator Or BaselineHydrophilic IL-based ionogels (Rapid swelling, leaching, and loss of healing ability)
Quantified DifferenceMaintains functional dipole-dipole interactions in the presence of water
ConditionsTensile stress-strain recovery testing of SCUTE ionogels submerged in water

Essential for material scientists procuring electrolytes for wearable sensors and soft robotics that must operate reliably in humid or underwater conditions.

Solid Catalyst with Ionic Liquid Layer (SCILL) Formulation

Due to its specific surface coordination properties and thermal stability, [N1444][DCA] is an optimal coating agent for supported palladium catalysts. It is highly recommended for procurement in the petrochemical industry for the selective hydrogenation of acetylene in mixed olefin streams, where it suppresses green oil formation and maximizes ethylene yield [1].

Ashless Anti-Wear Lubricant Additives

Leveraging its excellent tribological profile and zero heavy-metal content, this compound is ideal for formulating next-generation industrial lubricants. It serves as a direct, environmentally compliant substitute for traditional ZDDP additives in applications requiring high friction reduction without ash or particulate generation [2].

Electrolytes for Underwater Flexible Electronics

The unique hydroneutral dipole-dipole interactions of [N1444][DCA] make it the preferred ionic liquid for synthesizing self-healing ionogels. It is highly suited for R&D procurement in soft robotics and wearable sensors that must maintain ionic conductivity and mechanical integrity in highly humid or submerged environments [3].

Non-Aqueous Electrodeposition of Reactive Metals

Because the aliphatic quaternary ammonium cation provides a significantly wider cathodic stability window than standard imidazolium salts,[N1444][DCA] is an excellent low-viscosity electrolyte choice for the electrodeposition of highly reactive metals or the fabrication of cyclotron targets where solvent reduction must be strictly avoided [4].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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